3-amino-1-methylquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHHVPEXFWXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356158 | |
| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-85-5 | |
| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Quinoxalinone Chemistry
The journey of quinoxalinone chemistry is a compelling narrative of synthetic innovation. The initial synthesis of the broader quinoxaline (B1680401) class dates back to 1884, credited to Körner and Hinsberg, who developed a condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. mdpi.comencyclopedia.pub This foundational method laid the groundwork for the synthesis of a vast array of quinoxaline derivatives.
Over the decades, the synthesis of quinoxalinones, a class of quinoxalines with a carbonyl group in the pyrazine (B50134) ring, has undergone significant evolution. Early methods often involved the condensation of o-phenylenediamines with α-keto acids or their esters. sapub.org Another classical approach has been the reaction of substituted anilines with reagents like chloroacetyl chloride, followed by cyclization. portico.org
The latter half of the 20th century and the early 21st century have witnessed a paradigm shift towards more efficient and environmentally benign synthetic strategies. sapub.org This has been driven by the increasing demand for novel quinoxalinone derivatives for various research applications. Modern synthetic methods focus on improving yields, reducing reaction times, and employing greener reaction conditions. nih.gov The use of catalysts, such as zinc triflate, has enabled reactions to proceed under milder conditions, often at room temperature and with higher yields. mdpi.comencyclopedia.pub Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions. sapub.orgnih.gov
The following table provides a summary of the evolution of synthetic methods for quinoxalinones:
| Era | Key Synthetic Approaches | Characteristics |
| Late 19th Century | Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.comencyclopedia.pub | Foundational method, often requiring harsh conditions. |
| Mid 20th Century | Reactions with α-keto acids and chloroacetyl chloride. sapub.orgportico.org | Expansion of synthetic routes to different quinoxalinone cores. |
| Late 20th - Early 21st Century | Development of catalytic systems (e.g., zinc triflate), microwave-assisted synthesis, and multi-component reactions. mdpi.comencyclopedia.pubsapub.orgnih.gov | Focus on efficiency, milder reaction conditions, and green chemistry principles. |
Structural Significance of the Quinoxalinone Core As a Pharmacophore and Versatile Scaffold
The quinoxalinone core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazin-2(1H)-one ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds. nih.govbenthamdirect.com The unique arrangement of nitrogen atoms and the carbonyl group within the quinoxalinone framework imparts a combination of electron-donating and electron-withdrawing properties, which are crucial for its molecular interactions. researchgate.net
The versatility of the quinoxalinone scaffold lies in the fact that it can be readily functionalized at various positions, allowing for the generation of large libraries of derivatives with diverse biological activities. nih.gov This structural adaptability has made it a focal point in the quest for new therapeutic agents. Research has demonstrated that quinoxalinone derivatives exhibit a broad spectrum of biological activities, including:
Anticancer nih.govmdpi.comnih.gov
Antibacterial mdpi.combohrium.com
Antiviral nih.govmdpi.combohrium.com
Anti-inflammatory mdpi.combohrium.comresearchgate.net
Neuroprotective researchgate.netnih.gov
Antiparasitic researchgate.netnih.gov
Antidiabetic bohrium.comresearchgate.net
The following interactive data table showcases the diverse pharmacological potential of the quinoxalinone scaffold:
| Pharmacological Activity | Description |
| Anticancer | Quinoxalinone derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.comnih.gov |
| Antibacterial | The scaffold has shown promise in the development of new agents to combat bacterial infections. mdpi.combohrium.com |
| Antiviral | Certain quinoxalinone derivatives have demonstrated activity against a range of viruses. nih.govmdpi.combohrium.com |
| Anti-inflammatory | The anti-inflammatory properties of these compounds make them of interest for treating inflammatory conditions. mdpi.combohrium.comresearchgate.net |
| Neuroprotective | Research has explored the potential of quinoxalinones in protecting nerve cells from damage. researchgate.netnih.gov |
The ability of the quinoxalinone core to serve as a foundation for such a wide array of biological activities underscores its importance as a pharmacophore and a versatile building block in drug discovery.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Conformational Analysis
Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Complex Structural Assignments (e.g., 1H, 13C, 15N NMR)
Standard one-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons. However, for a definitive assignment of a substituted quinoxalinone, multi-dimensional experiments are crucial.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, confirming the connectivity of the aromatic protons on the benzene (B151609) ring portion of the quinoxalinone core.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the precise assignment of each carbon atom that bears a proton.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would be instrumental in confirming the placement of the methyl group at the N1 position by showing a correlation between the methyl protons and the C2 and C8a carbons. It would also confirm the position of the amino group at C3 through correlations from the amino protons to C3 and C2.
¹⁵N NMR: Given the presence of three nitrogen atoms, ¹⁵N NMR, often conducted through ¹H-¹⁵N HMBC experiments, would provide critical information about the electronic environment of each nitrogen. This would help to distinguish the N1 (alkylated amide), N4 (imine-like), and the exocyclic amino nitrogen.
The resolving power of these multi-dimensional techniques allows for the clear differentiation between potential isomers and provides a detailed map of the molecular structure in solution.
| Nucleus | Technique | Anticipated Application for 3-amino-1-methylquinoxalin-2(1H)-one |
|---|---|---|
| ¹H | 1D NMR, COSY | Identifies distinct proton environments and scalar couplings, mapping connections within the aromatic ring. |
| ¹³C | 1D NMR, HSQC, HMBC | Determines the chemical shift of each carbon, confirming the quinoxalinone backbone and the position of substituents. |
| ¹⁵N | HMBC, HSQC | Distinguishes the electronic environments of the three unique nitrogen atoms (amide, imine, and amine). |
X-ray Crystallography for Solid-State Structure Determination, Intermolecular Interactions, and Conformational Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and insights into intermolecular interactions that govern crystal packing. While the specific crystal structure for this compound is not publicly documented, analysis of closely related analogs like 1-ethyl-3-methylquinoxalin-2(1H)-one provides a strong basis for understanding its likely solid-state behavior.
Studies on similar quinoxalinone derivatives reveal that the core ring system is essentially planar. The crystal packing is typically dominated by a combination of hydrogen bonding and π–π stacking interactions. For this compound, the presence of the amino group at the C3 position and the carbonyl group at C2 would introduce significant hydrogen bonding capabilities. The amino group can act as a hydrogen-bond donor, while the carbonyl oxygen and the N4 atom can act as hydrogen-bond acceptors.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π contacts |
| Centroid-Centroid Distances (π–π) | 3.446 Å to 3.815 Å |
Pulse Radiolysis and Transient Absorption Spectroscopy for Characterizing Short-Lived Intermediates
Pulse radiolysis is a powerful technique used to study the kinetics and mechanisms of fast reactions by generating reactive, short-lived species (such as radicals and excited states) with a pulse of high-energy electrons. Transient absorption spectroscopy is then used to monitor the formation and decay of these intermediates by measuring their characteristic light absorption as a function of time.
Studies on related compounds, such as 3-methylquinoxalin-2(1H)-one (3-MeQ), provide valuable insight into the potential reactive intermediates of this compound. When 3-MeQ is subjected to pulse radiolysis in aqueous solutions, it reacts with hydroxyl radicals (•OH) to form transient species. The resulting transient absorption spectrum shows two distinct bands: one with a maximum (λmax) at 470 nm, attributed to the OH-adduct on the benzene ring, and another at 370 nm, assigned to N-centered radicals on the pyrazin-2-one ring.
One-electron oxidation of 3-MeQ by the azide (B81097) radical (•N₃) generates an N-centered radical on the pyrazin-2-one ring, which exhibits an absorption maximum at 350 nm. Similar studies on 3-styryl-quinoxalin-2-one derivatives have been used to characterize their radical anions and cations in organic solvents, which show distinct absorption maxima depending on the substituent.
Applying these techniques to this compound would allow for the characterization of its radical cations, anions, and adducts. The electron-donating amino group would likely influence the stability and spectral properties of these transient intermediates compared to the methyl-substituted analogs.
| Parent Compound | Reactive Species | Transient Intermediate | Absorption Maxima (λmax) |
|---|---|---|---|
| 3-Methylquinoxalin-2(1H)-one | •OH | OH-adduct (on benzene ring) | 470 nm |
| 3-Methylquinoxalin-2(1H)-one | •OH | N-centered radical | 370 nm |
| 3-Methylquinoxalin-2(1H)-one | •N₃ | N-centered radical | 350 nm |
Computational Chemistry and Theoretical Modeling of 3 Amino 1 Methylquinoxalin 2 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.comasianpubs.org It is frequently employed to calculate molecular geometries, energies, and various properties that help in understanding the reactivity and stability of chemical compounds. scispace.comresearchgate.netscirp.org For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional, provide reliable data that correlates well with experimental findings. researchgate.netresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comajchem-a.com
In a comparative study of quinoxalin-2(1H)-one and its derivatives, DFT calculations were performed to determine these electronic parameters. For 3-aminoquinoxalin-2(1H)-one (AQO), the presence of the electron-donating amino group significantly influences its electronic properties. researchgate.netjocpr.com This substituent group is effective in reducing the energy gap between the HOMO and LUMO, which in turn affects the molecule's reactivity. researchgate.netjocpr.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxalin-2(1H)-one (QO) | -6.14 | -1.87 | 4.27 |
| 3-methylquinoxalin-2(1H)-one (MQO) | -5.89 | -1.72 | 4.17 |
| 3-aminoquinoxalin-2(1H)-one (AQO) | -5.41 | -1.41 | 4.00 |
DFT calculations are a valuable tool for predicting the redox potentials of molecules. By using a thermodynamic cycle, such as the Born-Haber cycle, that connects the gas phase and solvent processes, it is possible to calculate the redox potential relative to a reference electrode like the standard hydrogen electrode (SHE). researchgate.net
For 3-aminoquinoxalin-2(1H)-one (AQO), the calculated redox potential in the aqueous phase is -0.254 eV. researchgate.netjocpr.com This negative value indicates a greater tendency for the reduced form of the molecule to be oxidized by donating electrons. researchgate.netjocpr.com The electron-donating nature of the amino group is responsible for this negative reduction potential, making it a better electron donor compared to quinoxalin-2(1H)-one (0.123 eV) and its 3-methyl derivative (0.015 eV). researchgate.netjocpr.com This suggests that the amino derivative has a greater propensity to participate in electron transfer reactions as a reducing agent. researchgate.netjocpr.com The azide (B81097) radical (N3●), a one-electron oxidant, is generally assumed to react via electron transfer; however, its ability to oxidize a compound depends on the compound's reduction potential. mdpi.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.netajchem-a.comdergipark.org.tr These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netjocpr.com
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ajchem-a.com
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. ajchem-a.com A molecule with a small energy gap is considered soft, while one with a large gap is hard. nih.gov
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. ajchem-a.comdergipark.org.tr
Calculations for 3-aminoquinoxalin-2(1H)-one (AQO) and related compounds provide the following values:
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
|---|---|---|---|
| Quinoxalin-2(1H)-one (QO) | -4.00 | 2.13 | 3.75 |
| 3-methylquinoxalin-2(1H)-one (MQO) | -3.80 | 2.08 | 3.47 |
| 3-aminoquinoxalin-2(1H)-one (AQO) | -3.41 | 2.00 | 2.90 |
The data shows that the amino derivative is the softest among the studied compounds, consistent with its smaller HOMO-LUMO gap. researchgate.netjocpr.com
The synthesis of unsymmetrically substituted quinoxalines, such as those with different groups at the C2 and C3 positions, often leads to the formation of regioisomers. rsc.org Predicting the regioselectivity of these reactions is crucial for designing efficient synthetic routes. Computational methods like DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack.
By analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and calculating local reactivity descriptors (like Fukui functions), researchers can identify the most reactive centers within the 3-amino-1-methylquinoxalin-2(1H)-one molecule. irjweb.com For example, in direct C-H functionalization reactions, which are common for quinoxalin-2(1H)-ones, theoretical calculations can help elucidate the reaction mechanism and predict whether substitution will occur preferentially at a specific position on the heterocyclic or benzene (B151609) ring. mdpi.comnih.gov This predictive power is invaluable for controlling the outcome of chemical synthesis. rsc.org
Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. core.ac.uk By solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics and stability of molecules. unipa.it
For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable (lowest energy) three-dimensional structures and the flexibility of different parts of the molecule, such as the rotation of the amino and methyl groups. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, like an enzyme or receptor. core.ac.ukunipa.it The simulations are typically performed in an environment that mimics physiological conditions, using explicit water models and maintaining a constant temperature and pressure. core.ac.uk Analysis of the simulation trajectory can reveal stable conformations and the transitions between them, offering insights into the molecule's dynamic behavior. core.ac.uk
In Silico Screening and Ligand Design Methodologies for Target Interactions
In silico screening and ligand design are computational techniques central to modern drug discovery. nih.govjohnshopkins.edu These methods use the three-dimensional structure of a biological target to identify or design molecules that are likely to bind to it with high affinity and selectivity.
For this compound and its derivatives, these methodologies can be applied to predict potential biological targets and to optimize its structure to enhance interactions. The process typically involves:
Molecular Docking : This technique predicts the preferred orientation of the ligand when bound to a target protein. mdpi.com It scores different binding poses based on factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. unipa.itmdpi.com For quinoxalinone derivatives, docking studies have been used to investigate their binding modes within the active sites of targets like VEGFR-2, helping to rationalize their biological activity. nih.gov
Pharmacophore Modeling : This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. This model can then be used to search large databases for other molecules that fit these criteria. unipa.it
ADME/T Prediction : In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. johnshopkins.edumdpi.com These predictions help to identify potential liabilities early in the drug design process, allowing for structural modifications to improve the compound's drug-like properties. mdpi.com
Through these computational approaches, derivatives of the this compound scaffold can be rationally designed and prioritized for synthesis and biological evaluation. nih.govjohnshopkins.edu
Structure Activity Relationship Sar and Mechanistic Insights in Biological Systems Excluding Clinical Applications and Safety Profiles
Enzyme Target Modulation and Inhibition Mechanisms
Derivatives of the quinoxalin-2(1H)-one structure have been extensively studied for their ability to inhibit key enzymes involved in cellular signaling and neurotransmission.
The 3-methylquinoxalin-2(1H)-one moiety is considered an advantageous scaffold for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Structure-activity relationship studies indicate that this core can serve as a bioisosteric replacement for the pyridine (B92270) or indole (B1671886) rings found in established VEGFR-2 inhibitors like sorafenib (B1663141) and sunitinib, effectively occupying the adenine (B156593) region in the ATP binding pocket. nih.govrsc.org
Research has shown that the 3-methylquinoxalin-2(1H)-one series is generally more active than the corresponding 3-methylquinoxaline-2-thiol (B109401) series, highlighting the importance of the oxygen atom at the 2-position for inhibitory activity. nih.govnih.gov Further modifications, such as the addition of an N-phenylacetamide moiety in the spacer region and a terminal hydrophobic group, can significantly enhance binding affinity. For instance, a derivative featuring a 3-chlorophenyl moiety as the terminal hydrophobic group displayed a half-maximal inhibitory concentration (IC50) value of 2.7 nM against VEGFR-2, which was more potent than the reference drug sorafenib (IC50 = 3.12 nM). nih.gov
Table 1: VEGFR-2 Inhibition by Selected 3-Methylquinoxalin-2(1H)-one Derivatives
| Compound ID | Description | VEGFR-2 IC50 (nM) |
|---|---|---|
| 17b | 3-methylquinoxalin-2(1H)-one core with N-phenylacetamide spacer and 3-chlorophenyl tail | 2.7 |
| 17a | 3-methylquinoxalin-2(1H)-one core with N-phenylacetamide spacer and aliphatic tail | 11.2 |
| Sorafenib | Reference Drug | 3.12 |
Data sourced from scientific literature. nih.gov
Similarly, derivatives of 3-vinyl-quinoxalin-2(1H)-one have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another tyrosine kinase. nih.gov These studies suggest that the broader quinoxalinone class is a promising scaffold for developing inhibitors of various tyrosine kinases.
Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov A study of various quinoxaline analogues revealed a wide range of inhibitory activities. nih.gov
For acetylcholinesterase, the compound 2,3-dimethylquinoxalin-6-amine (B1295510) exhibited the highest potency with an IC50 value of 0.077 µM, which is more potent than the reference drugs tacrine (B349632) and galanthamine. nih.gov In contrast, simple quinoxaline showed moderate activity (IC50 = 13.22 µM), and the introduction of a 2-phenyl group diminished potency. nih.gov
Regarding butyrylcholinesterase, 2-phenylquinoxaline (B188063) derivatives have been reported as selective inhibitors. nih.gov One study found that derivatives with electron-donating or electron-withdrawing groups on the 2-phenyl ring showed BChE inhibitory activity with IC50 values ranging from 7.7 to 57.1 µM, while being inactive against AChE. nih.gov Another study showed that substituting the quinoxaline core with a 2-phenyl group enhanced BChE inhibition (IC50 = 14.91 µM) compared to the unsubstituted quinoxaline (IC50 = 40.64 µM). nih.gov Interestingly, 2,3-dimethyl substitution, which was favorable for AChE inhibition, led to a loss of activity against BChE. nih.gov
Table 2: Cholinesterase Inhibition by Selected Quinoxaline Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 2,3-dimethylquinoxalin-6-amine (6c) | 0.077 | Inactive |
| Quinoxaline (3a) | 13.22 | 40.64 |
| 2-Phenylquinoxaline (3b) | 50.08 | 14.91 |
| 6-Nitroquinoxaline (5a) | 21.31 | 60.95 |
| Tacrine (Reference) | 0.11 | - |
| Galantamine (Reference) | 0.59 | 6.6 |
Cellular Pathway Modulation
The biological effects of 3-amino-1-methylquinoxalin-2(1H)-one and its analogs extend to the modulation of fundamental cellular processes, including programmed cell death and microbial viability.
Several studies have confirmed that quinoxalinone derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netrsc.org The mechanism of action often involves the intrinsic, or mitochondrial, pathway of apoptosis.
One potent VEGFR-2 inhibitor based on the 3-methylquinoxalin-2(1H)-one scaffold was shown to induce apoptosis by significantly increasing the levels of pro-apoptotic proteins. nih.govrsc.org This included a 3.14-fold increase in BAX and a 2.34-fold increase in both caspase-9 and caspase-3 levels. nih.gov Concurrently, the level of the anti-apoptotic protein Bcl-2 was decreased by 3.13-fold. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death. mdpi.complos.orgresearchgate.net Further investigation showed that these compounds can cause cell cycle arrest at the G2/M phase, which often precedes apoptosis. researchgate.netrsc.org
Quinoxaline derivatives exhibit significant antimicrobial activity against a range of pathogens. mdpi.com The mechanisms underlying this activity involve the disruption of essential cellular structures and processes.
For a class of compounds known as quinoxaline 1,4-di-N-oxides (QdNOs), the antibacterial action against anaerobic bacteria stems from their ability to generate reactive oxygen species (ROS) and hydroxyl radicals. nih.gov This oxidative stress leads to severe damage to the bacterial cell wall and cell membrane, causing rupture and leakage of cytoplasmic contents. nih.gov Furthermore, this ROS production results in oxidative damage to the bacterial DNA. nih.gov
Other quinoxaline derivatives have been shown through scanning electron microscopy to exert their antimicrobial effect by destroying the cell membrane of bacteria and fungi, leading to cell death. rsc.orgrsc.org The lipophilicity of certain quinoxaline compounds is thought to aid their permeability through the microbial cell wall, enhancing their activity. mdpi.com
Receptor Binding Studies
Based on the available scientific literature, research on this compound and related quinoxalinone derivatives has predominantly focused on their interactions with enzyme active sites, as detailed in the enzyme inhibition sections. Specific studies detailing the binding of these compounds to non-enzymatic cell surface or nuclear receptors are not widely reported. The primary mechanism of action described in current research is the modulation of enzymatic activity and downstream cellular pathways rather than direct binding to non-catalytic receptors.
N-methyl-D-aspartate (NMDA) Receptor Glycine-Binding Site Antagonism
Quinoxaline derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine-binding site. This site is crucial for the co-agonistic activation of the receptor, which plays a pivotal role in excitatory neurotransmission.
Research into a series of 1,4-dihydroquinoxaline-2,3-diones has provided significant insights into the structural requirements for potent antagonism at the NMDA/glycine (B1666218) site. Studies have revealed that specific substitution patterns on the quinoxaline ring are critical for high-affinity binding. For instance, trisubstituted quinoxalines containing a nitro group at the 5-position and halogen atoms at the 6 and 7-positions have demonstrated high potency, with Kb values in the low nanomolar range (approximately 6-8 nM). nih.gov The removal of the 5-nitro group can lead to a significant (approximately 100-fold) decrease in potency, while the removal of the halogens can result in a drastic reduction in activity (approximately 3000-fold). nih.gov
These findings underscore the importance of electron-withdrawing groups and specific substitution patterns in enhancing the antagonistic activity of the quinoxaline core at the NMDA receptor's glycine site. While specific binding affinity data for this compound is not extensively detailed in the available literature, the established SAR for related quinoxaline-2,3-diones suggests that the substituents on the benzene (B151609) ring portion of the molecule are key determinants of its antagonistic potential. The N-methylation at position 1 and the amino group at position 3 would further modulate the electronic and steric properties of the molecule, influencing its interaction with the binding pocket.
| Compound Class | Key Structural Features | Potency at NMDA Glycine Site (Kb) | Selectivity (vs. non-NMDA receptors) |
|---|---|---|---|
| 5-nitro-6,7-dihalo-1,4-dihydroquinoxaline-2,3-diones | Nitro group at position 5, Halogens at positions 6 and 7 | ~6-8 nM | 120-250-fold |
| 6,7-dihalo-1,4-dihydroquinoxaline-2,3-diones | Halogens at positions 6 and 7 | ~600-800 nM | Lower |
| 5-nitro-1,4-dihydroquinoxaline-2,3-dione | Nitro group at position 5 | ~1.8-2.4 µM | Lower |
Antiviral Mechanisms (e.g., Main Protease Inhibition)
The antiviral potential of quinoxaline derivatives has been an area of active investigation. Notably, novel 3-aminoquinoxalin-2(1H)-one derivatives have demonstrated inhibitory effects against the Epstein-Barr virus (EBV). nih.gov In a study evaluating a series of 22 such compounds, six derivatives exhibited a stronger inhibitory effect on EBV antigen activation than the reference compound, oleanolic acid, without displaying cytotoxicity. nih.gov This suggests a specific antiviral mechanism of action.
Furthermore, in the context of the SARS-CoV-2 pandemic, in silico studies have identified quinoxaline derivatives as potential inhibitors of the main protease (Mpro or 3CLpro). This viral enzyme is essential for processing polyproteins translated from the viral RNA, making it a prime target for antiviral drug development. While experimental data on the direct inhibition of SARS-CoV-2 Mpro by this compound is pending, computational models suggest that the quinoxaline scaffold can fit into the active site of the protease, forming interactions that could disrupt its function.
Antiparasitic Activity and Molecular Targets (e.g., Thioredoxin Reductase Inhibition)
Quinoxaline derivatives have also shown promise as antiparasitic agents. Studies have demonstrated the activity of quinoxaline 1,4-di-N-oxides against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. nih.gov The mechanism of action for these compounds is linked to the induction of oxidative stress within the parasite. Specifically, they have been shown to inhibit the activity of thioredoxin reductase (TrxR), a key enzyme in the parasite's antioxidant defense system. nih.gov Inhibition of TrxR leads to an accumulation of reactive oxygen species, causing cellular damage and parasite death.
In the context of leishmaniasis, another significant parasitic disease, various quinoxaline derivatives have been evaluated for their activity against Leishmania species. For instance, certain 1,4-di-N-oxide quinoxaline derivatives have demonstrated potent activity against Leishmania infantum and Leishmania amazonensis, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The structure-activity relationship studies in this area have highlighted the importance of substituents on the quinoxaline ring, such as a chloro group at the R7 position and the nature of the side chain, in determining the leishmanicidal potency. nih.gov
The inhibition of thioredoxin reductase is a plausible molecular target for the antiparasitic activity of this compound, given the established mechanism for other quinoxaline derivatives. TrxR is a crucial enzyme for maintaining the redox balance in many parasitic organisms, and its inhibition represents a viable strategy for developing new antiparasitic drugs. nih.gov
| Quinoxaline Derivative Class | Parasite | Reported Activity (IC50) | Proposed Molecular Target |
|---|---|---|---|
| Quinoxaline 1,4-di-N-oxides | Entamoeba histolytica | Activity demonstrated | Thioredoxin Reductase |
| 7-chloro-quinoxaline 1,4-di-N-oxide with 3-chloropropyl side chain | Leishmania infantum | 0.7 µM | Not specified |
| 7-chloro-quinoxaline 1,4-di-N-oxide with cyclohexyl side chain | Leishmania amazonensis | 2.5 µM | Not specified |
Advanced Applications of Quinoxalinone Derivatives in Materials Science and Analytical Chemistry
Corrosion Inhibition Mechanisms and Surface Chemistry in Material Protection
Quinoxalinone derivatives have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments commonly found in industrial processes like acid pickling and descaling. najah.eduelectrochemsci.org The primary mechanism of their protective action is the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. najah.eduresearchgate.net
The efficiency of this adsorption is dictated by the molecular structure of the quinoxalinone derivative. The presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic rings are crucial. electrochemsci.org These features allow the molecule to function as a Lewis base, donating electrons to the vacant d-orbitals of iron atoms on the steel surface. This donor-acceptor interaction leads to the formation of a stable, coordinated layer on the metal. researchgate.net The process is often described by the Langmuir adsorption isotherm, which indicates the formation of a monolayer of the inhibitor on the surface. najah.edux-mol.com
Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the structure-efficiency relationship of these inhibitors. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are correlated with inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption. A lower energy gap (ΔE) suggests higher reactivity and thus better inhibition. electrochemsci.orgresearchgate.net For instance, substituting the quinoxalinone ring with an electron-donating group like a methyl group increases the EHOMO value and the dipole moment, leading to stronger adsorption and superior corrosion inhibition compared to an unsubstituted or electron-withdrawing group-substituted derivative. electrochemsci.org
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|---|
| Me-Q=O | -CH3 | -6.191 | -1.783 | 4.408 | 3.626 |
| Q=O | -H | -6.425 | -1.841 | 4.584 | 3.079 |
| Cl-Q=O | -Cl | -6.623 | -2.125 | 4.498 | 1.212 |
Integration in Electroluminescent Materials and Investigation of Optical Properties
The conjugated π-system of the quinoxaline (B1680401) core makes it an excellent building block for organic electronic materials. Quinoxalinone derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as emitters and charge-transporting materials. acs.orgrsc.org Their electron-deficient nature makes them good electron acceptors, a desirable property for electron-transporting or emissive layers in OLEDs.
By functionalizing the quinoxalinone scaffold with electron-donating groups, such as N,N-dialkylamino groups, researchers have created "push-pull" molecules with strong intramolecular charge-transfer (ICT) characteristics. rsc.org This molecular design is highly beneficial for electroluminescence, as it can lead to high fluorescence quantum yields. For example, certain 1H-pyrazolo[3,4-b]quinoxaline derivatives have been used as dopants in OLEDs to produce bright green light with high efficiencies. rsc.org These devices exhibit impressive performance, with emission peaks around 536–552 nm and efficiencies reaching up to 9.7 cd/A. rsc.org
The optical properties of these derivatives, including their absorption and emission wavelengths, are highly tunable. The introduction of different substituents or extending the π-conjugation can shift the emission color across the visible spectrum. rsc.orgnih.gov However, the photoluminescence of some derivatives can be sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. rsc.orgacs.org This property, while sometimes a challenge in achieving stable device performance, can be harnessed for other applications like chemical sensing.
| Compound | Emission Peak (nm) | Luminance (cd/m²) | Efficiency (cd/A) | Emission Color |
|---|---|---|---|---|
| Compound 1 | 536 | 14600 | 9.7 | Green |
| Compound 3 | 548 | 12000 | 8.0 | Green |
| Compound 5 | 552 | 11300 | 7.5 | Green |
Analytical Chemistry Applications, including Electrochemical Sensors
The inherent electrochemical and optical activity of quinoxalinone derivatives makes them excellent candidates for the development of chemical sensors. mdpi.com Their ability to undergo redox reactions and to change their photophysical properties in response to specific analytes allows for sensitive and selective detection.
In analytical chemistry, quinoxalinone derivatives have been utilized as optical chemosensors for monitoring pH. mdpi.com A water-soluble quinoxaline bearing aminopropylamino substituents has been shown to function as a dual-channel sensor for pH in acidic aqueous solutions (pH 1-5). mdpi.com The protonation of the nitrogen atoms in the quinoxaline ring upon changes in acidity leads to distinct shifts in both its color (absorption spectrum) and its fluorescence (emission spectrum), which can be easily detected. mdpi.com This allows for both colorimetric and fluorometric determination of pH. mdpi.com
Furthermore, the core structure is suitable for creating electrochemical sensors. The electroactivity of the quinoxaline ring, particularly when functionalized with groups like amines, can be exploited for detecting biologically important molecules. nih.govmdpi.com While direct use of 3-amino-1-methylquinoxalin-2(1H)-one in a sensor is not widely reported, the principle is well-established with similar compounds. For example, electrochemical sensors for neurotransmitters like glutamate (B1630785) have been developed using electrodes modified with amino-functionalized materials. mdpi.com These sensors operate by detecting changes in electrical signals (like current or potential) when the analyte interacts with the modified electrode surface, offering high sensitivity and low detection limits. mdpi.comnih.gov
| Analyte | Sensor Type | Derivative Class | Key Performance Metric | Reference |
|---|---|---|---|---|
| pH (1-5 range) | Optical (Colorimetric & Fluorescent) | 6,7-bis((3-aminopropyl)amino)quinoxaline | Dual-channel response with observable shifts in absorption and emission. | mdpi.com |
| General Electroanalysis | Electrochemical | 7-amino-3-methylquinoxalin-2(1H)-one | Demonstrates a two-electron electrochemical reduction process suitable for analytical use. | nih.gov |
Emerging Research Frontiers and Methodological Advancements in 3 Amino 1 Methylquinoxalin 2 1h One Research
Development of Novel Heterogeneous Catalytic Systems for Quinoxalinone Functionalization
The direct functionalization of C-H bonds in quinoxalin-2(1H)-ones represents a powerful strategy for synthesizing novel derivatives. nih.gov Traditional homogeneous catalysis, however, often suffers from challenges related to catalyst recovery and reuse. Consequently, significant research has focused on developing novel heterogeneous catalytic systems that offer enhanced sustainability, recyclability, and efficiency. dntb.gov.ua These systems are crucial for the environmentally friendly and cost-effective production of quinoxalinone-based compounds. mdpi.com
Recent advancements have seen the application of various materials as robust heterogeneous catalysts. nih.gov Graphite carbon nitride (g-C3N4), a metal-free semiconductor, has emerged as an effective photocatalyst for diverse organic transformations, including the C-H functionalization of quinoxalin-2(1H)-ones under visible light. nih.gov Similarly, ion-exchange resins like Amberlyst 15 have been successfully employed as low-cost, metal-free, and reusable catalysts for multicomponent reactions in aqueous media, highlighting a green chemistry approach. nih.govsapub.org Other innovative systems include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), piezoelectric materials, and various nanocomposites, which offer high activity, selectivity, and stability. dntb.gov.uasapub.org These catalysts facilitate a range of functionalization reactions, including arylation, sulfenylation, and hydroxylation, providing efficient pathways to structurally diverse quinoxalinone derivatives. sapub.org
Table 1: Examples of Heterogeneous Catalytic Systems for Quinoxalinone Functionalization
| Catalyst Type | Specific Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Metal-Free Photocatalyst | Graphitic phase carbon nitride (g-C3N4) | Arylation, Hydroxylation, Sulfenylation | Low cost, easy preparation, environmentally friendly, recyclable. nih.govsapub.org |
| Ion-Exchange Resin | Amberlyst 15 | Multicomponent bifunctionalization of ketones | Metal-free, low cost, reusable, effective in water. nih.govsapub.org |
| Nanocomposite | Barium chloride-embedded polyaniline (Ba/PANI) | Synthesis of (E)-3-styrylquinoxalin-2(1H)-ones | High catalytic activity, solvent-free conditions, recoverable. sapub.org |
| Metal-Organic Framework | Copper-based MOF (Cu-MOF) | C-3 amination/oxidation | High efficiency, catalyst recyclability confirmed by XRD and FT-IR. sapub.org |
Application of Artificial Intelligence and Machine Learning in Rational Quinoxalinone Design
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. reactionbiology.com These models can then be used for virtual screening of vast compound libraries to identify potential hits with desired activities, such as the inhibition of specific enzymes like VEGFR-2, a target for some quinoxaline (B1680401) derivatives. semanticscholar.org Furthermore, deep learning and generative models can design novel quinoxalinone structures de novo that are tailored to fit a specific biological target's binding site and possess favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govbit.edu.cn By predicting molecular properties, drug-target interactions, and potential toxicity, AI enables a more rational, data-driven approach to the design of next-generation quinoxalinone-based therapeutics. reactionbiology.comrsc.org
Exploration of New Chemical Space through Diversity-Oriented Synthesis and Combinatorial Approaches
To effectively explore the therapeutic potential of the quinoxalinone scaffold, researchers are increasingly turning to diversity-oriented synthesis (DOS) and combinatorial chemistry. researchgate.net These strategies enable the rapid generation of large and structurally diverse libraries of molecules from simple building blocks, which can then be subjected to high-throughput screening to identify compounds with novel biological activities. sapub.orgnih.gov
A prominent example of this approach is the use of multicomponent reactions, such as the Ugi reaction, to assemble complex quinoxaline frameworks in a single step. mdpi.com This method is highly efficient, uses readily available starting materials, and allows for the introduction of multiple points of diversity, leading to the creation of extensive quinoxaline libraries. mdpi.comyoutube.com By systematically combining different sets of building blocks (e.g., diamines, dicarbonyl compounds, isocyanides, and carboxylic acids), chemists can explore a vast chemical space around the core structure of compounds like 3-amino-1-methylquinoxalin-2(1H)-one. researchgate.netyoutube.com This exploration is critical for discovering new structure-activity relationships and identifying lead compounds for therapeutic development. nih.gov
Advanced Mechanistic Studies on Complex Biological and Chemical Interactions
A profound understanding of how quinoxalinone derivatives interact with biological targets and the mechanisms by which they are synthesized is crucial for their development. Modern research employs a suite of advanced analytical and computational techniques to probe these complex interactions at a molecular level.
For biological interactions, molecular docking provides computational predictions of how a ligand might bind to a protein's active site, guiding the rational design of more potent inhibitors. scispace.comias.ac.in These in silico predictions are complemented by experimental biophysical techniques that provide quantitative data on binding events. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) are used to determine the thermodynamics, kinetics (on- and off-rates), and affinity (KD) of ligand-protein interactions. dntb.gov.uanih.goviiste.org
On the chemical front, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. polito.it DFT calculations can elucidate reaction mechanisms, predict electronic properties like HOMO-LUMO energy gaps, and calculate redox potentials, as has been done for 3-aminoquinoxalin-2(1H)-one. youtube.comresearchgate.net These theoretical studies, when combined with experimental spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography, provide a comprehensive picture of the molecule's structure, reactivity, and electronic transitions, facilitating the optimization of synthetic routes and the understanding of its chemical behavior. rsc.org
Table 2: Advanced Techniques for Mechanistic Studies of Quinoxalinones
| Technique | Application Area | Information Gained |
|---|---|---|
| Molecular Docking | Biological Interactions | Prediction of binding modes and poses within a biological target. scispace.com |
| Isothermal Titration Calorimetry (ITC) | Biological Interactions | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). dntb.gov.ua |
| Surface Plasmon Resonance (SPR) | Biological Interactions | Real-time binding kinetics (ka, kd) and binding affinity (KD). nih.goviiste.org |
| Density Functional Theory (DFT) | Chemical Interactions | Reaction mechanisms, electronic structure, molecular orbitals, redox potentials. youtube.compolito.it |
| NMR Spectroscopy | Chemical & Biological | Molecular structure elucidation, studying ligand-protein binding interactions. dntb.gov.uascispace.com |
| X-ray Crystallography | Chemical & Biological | Precise 3D atomic coordinates of molecules and ligand-protein complexes. rsc.org |
Innovation in Green and Sustainable Synthetic Methodologies for Quinoxalinone Scaffolds
In alignment with the principles of green chemistry, a major frontier in quinoxalinone research is the development of environmentally benign and sustainable synthetic methods. These innovations aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency compared to traditional synthetic protocols. scispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
